

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate chemical structure

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Compound of Interest

Compound Name: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

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Technical Guide: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate**. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and drug development. This document includes detailed information on its chemical identifiers, physical and spectral properties, and a representative experimental protocol for its synthesis, compiled from various scientific sources. The guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Identifiers

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position with (R)-stereochemistry, and a ketone at the 4-position.

Identifier	Value
IUPAC Name	tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
CAS Number	790667-43-5
Molecular Formula	C ₁₁ H ₁₉ NO ₃
Molecular Weight	213.27 g/mol
SMILES	<chem>CC1CC(=O)CCN1C(=O)OC(C)(C)C</chem>
InChI Key	HQMYWQCBINPHBB-VIFPVBSRSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate**.

Property	Value	Source
Appearance	Solid-Liquid Mixture	[1]
Boiling Point	298.7 °C at 760 mmHg	[1]
Purity	>97%	[1]
Storage Temperature	Room Temperature	[1]

Spectroscopic Data

While specific spectra for the (R)-enantiomer are not publicly available in detail, typical spectroscopic data for similar N-Boc protected piperidone structures are provided for reference. Commercial suppliers may provide specific analytical data upon request.[\[2\]](#)

Representative ¹H NMR Data (CDCl₃, 300 MHz) for a similar dimethylated piperidone:[\[3\]](#)

- δ 3.73 (t, 2H)
- δ 3.43 (br s, 2H)

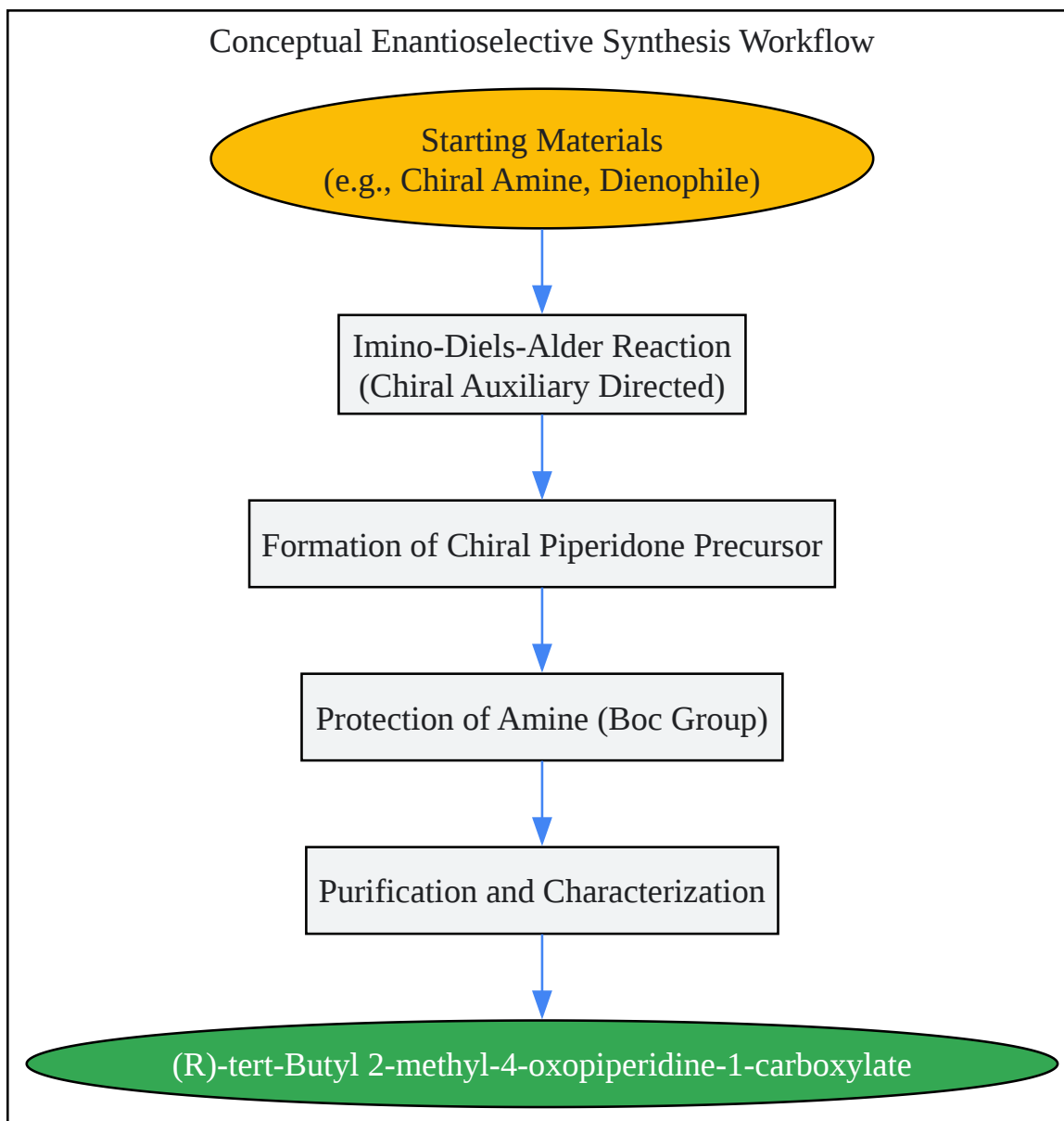
- δ 2.49 (t, 2H)
- δ 1.49 (s, 9H)
- δ 1.13 (s, 6H)

Note: The chemical shifts for the target molecule will differ due to the specific substitution pattern.

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of 2-substituted 4-piperidones is a significant challenge in organic chemistry. While a specific, detailed protocol for the synthesis of **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate** is not readily available in the public domain, a general approach can be inferred from asymmetric syntheses of similar piperidine derivatives. One common strategy involves the use of a chiral auxiliary to direct the stereochemistry of the cyclization reaction.

Below is a conceptual workflow based on known methodologies for the synthesis of chiral piperidones.



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Caption: Conceptual workflow for the enantioselective synthesis of the target compound.

Representative, Non-Enantioselective Synthesis of a Substituted N-Boc-4-piperidone:

The following protocol describes the synthesis of a 2,2-dimethyl analog, which illustrates the general steps of alkylation of an N-Boc-4-piperidone precursor.[3]

Materials:

- N-tert-butoxycarbonyl-4-piperidone
- Tetrahydrofuran (THF)
- Sodium hydride (60% dispersion in mineral oil)
- Iodomethane
- Diethyl ether
- Water
- Brine
- Anhydrous sodium sulfate
- Hexanes
- Ethyl acetate

Procedure:

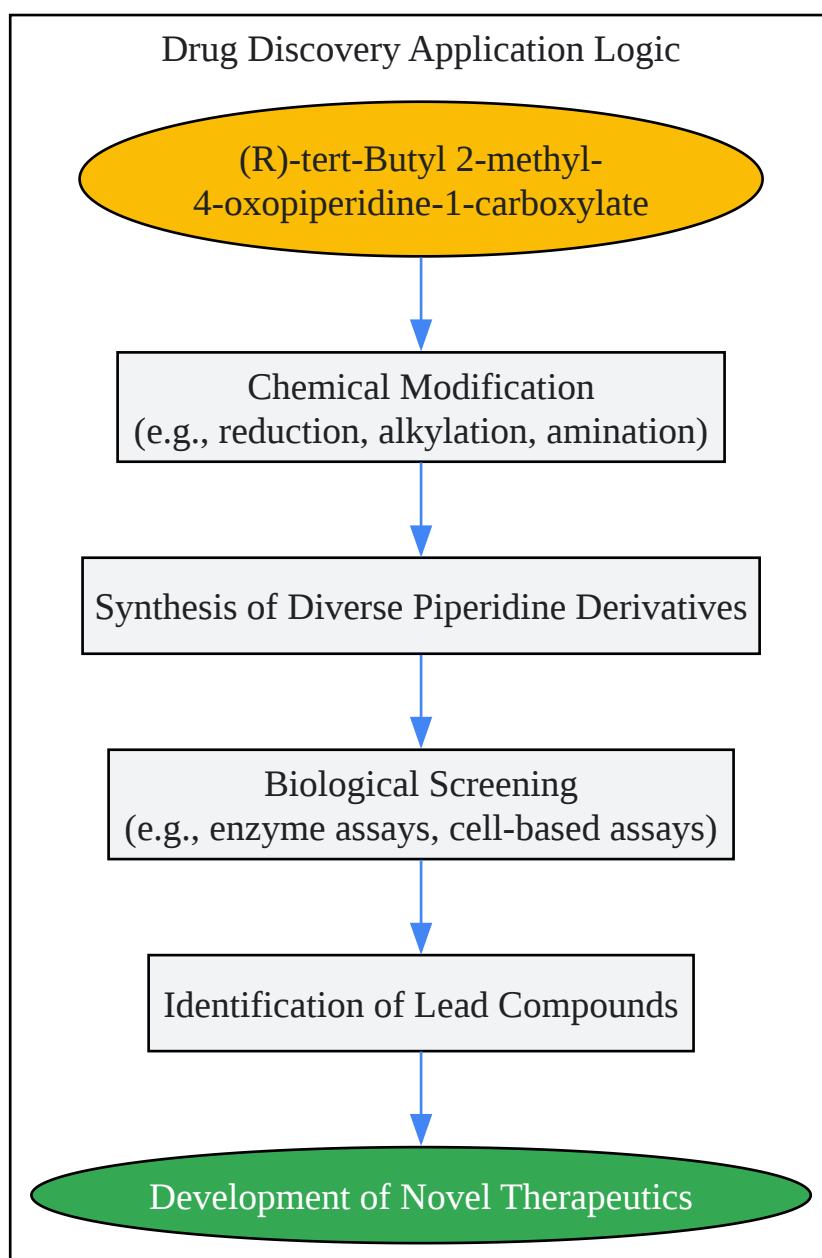
- Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in THF (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (2.10 g, 53 mmol, 60% dispersion in mineral oil) to the cooled solution in one portion. Stir the resulting mixture for 10 minutes.
- Slowly add iodomethane to the reaction mixture.
- Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).
- After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and back-extract the aqueous layer with additional diethyl ether.

- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
- Triturate the solid with a 4% ethyl acetate in hexanes solution (50 mL) to afford the purified product.

Signaling Pathways and Applications

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the specific stereochemistry and functional groups of this compound make it a valuable precursor for targeting a range of biological pathways.

The logical relationship for its application in drug discovery is outlined below:



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Caption: Logical workflow for the utilization of the title compound in drug discovery.

Safety Information

Appropriate safety precautions should be taken when handling this chemical. It is intended for research purposes only. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a synthetically useful chiral building block for the development of new chemical entities. This guide provides essential information for its use in a research and development setting. While a specific enantioselective synthesis protocol is not widely published, the provided information on its properties and general synthetic strategies offers a solid foundation for its application in organic synthesis and medicinal chemistry.

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